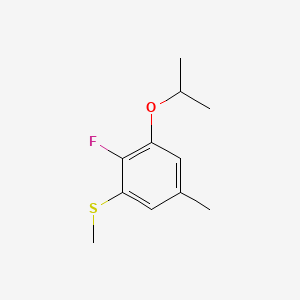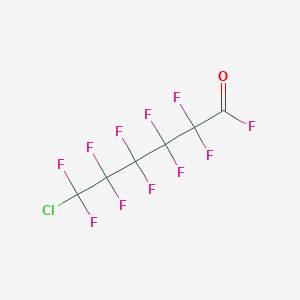
(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C11H15FOS and a molecular weight of 214.30 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a phenyl ring, along with a methylsulfane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-3-isopropoxy-5-methylphenol with a methylsulfane reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications in these fields .
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The presence of the fluorine atom and the isopropoxy group may influence its binding affinity and selectivity towards certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (2-Fluoro-5-isopropoxy-3-methylphenyl)(methyl)sulfane
- (5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-isopropoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups. The combination of a fluorine atom, an isopropoxy group, and a methyl group on the phenyl ring, along with a methylsulfane group, provides distinct chemical properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C11H15FOS |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2-fluoro-5-methyl-1-methylsulfanyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15FOS/c1-7(2)13-9-5-8(3)6-10(14-4)11(9)12/h5-7H,1-4H3 |
Clave InChI |
USYDWCURZWBKPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)SC)F)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)
![[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B14760055.png)




